D-Mannose-13C-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

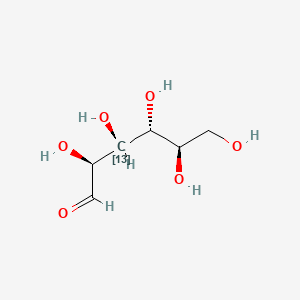

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-UDMYWQARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([13C@@H]([C@@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to D-Mannose-13C-2: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of D-Mannose-13C-2, an isotopically labeled form of the naturally occurring monosaccharide, D-Mannose. While specific experimental data for the 13C-2 isotopologue is limited in publicly available literature, this document compiles the known properties of D-Mannose and its other isotopic variants to serve as a valuable resource. This guide also details the metabolic pathways in which D-Mannose participates, particularly its crucial role in glycosylation, and provides generalized experimental protocols for the synthesis, purification, and analysis of isotopically labeled monosaccharides. The information is intended to support researchers and professionals in drug development and metabolic studies who utilize stable isotope-labeled compounds as tracers and internal standards.

Introduction

D-Mannose is a C-2 epimer of glucose and a naturally occurring simple sugar that plays a significant role in human metabolism, most notably in the glycosylation of proteins.[1] The isotopically labeled variant, this compound, incorporates a heavy carbon isotope at the second carbon position. This stable, non-radioactive label makes it an invaluable tool in metabolic research, allowing for the tracing of mannose through various biochemical pathways and its quantification in complex biological samples using mass spectrometry.[1] this compound is frequently used as an internal standard in clinical mass spectrometry and for metabolic flux analysis.[2]

Chemical Properties and Structure

The fundamental chemical properties of this compound are nearly identical to those of unlabeled D-Mannose, with the primary distinction being a slight increase in molecular weight due to the presence of the 13C isotope.

Structure:

D-Mannose exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms (furanose and pyranose rings). The pyranose form is predominant in solution. The structure of the β-D-mannopyranose form is depicted below, with the 13C label at the C-2 position.

Figure 1: Chemical structure of β-D-Mannose-13C-2.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of D-Mannose and its isotopologues. It is important to note that while specific experimental data for this compound is not widely available, its properties are expected to be very similar to those of unlabeled D-Mannose and D-Mannose-1-13C.

| Property | Value | Reference |

| Molecular Formula | 13CC5H12O6 | [2] |

| Molecular Weight | 181.15 g/mol | [2] |

| Appearance | White solid | |

| Melting Point | 133 °C (for D-Mannose-1-13C) | [2] |

| Optical Activity ([α]20/D) | +14.5° (c = 1 in H2O) (for D-Mannose-1-13C) | [2] |

| Isotopic Purity | Typically ≥99 atom % 13C | [2] |

Spectroscopic Data (Reference Data)

NMR Spectroscopy

13C NMR Chemical Shifts for D-Mannose-1-13C in D2O (75 MHz):

| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) |

| C1 | 95.5 | 95.2 |

| C2 | 72.2 | 72.7 |

| C3 | 71.7 | 74.5 |

| C4 | 68.4 | 68.1 |

| C5 | 73.9 | 77.6 |

| C6 | 62.5 | 62.5 |

| Data sourced from Omicron Biochemicals, Inc. for D-[1-13C]mannose.[3] |

Disclaimer: The provided 13C NMR data is for D-Mannose-1-13C. For D-Mannose-2-13C, the chemical shift for the C2 carbon would be a singlet with a significant increase in intensity, and there would be observable one-bond and two-bond 13C-13C coupling constants with C1 and C3 if those carbons were also labeled.

Mass Spectrometry

In mass spectrometry, this compound will exhibit a mass shift of +1 compared to unlabeled D-Mannose. For fully labeled D-Mannose (U-13C6), the mass shift is +6.[4] The fragmentation pattern in techniques like GC-MS or LC-MS/MS would be similar to the unlabeled compound, but with the corresponding mass-to-charge (m/z) ratio of the fragments containing the C-2 position shifted by +1.

A study on the LC-MS/MS determination of D-mannose in human serum utilized D-mannose-13C6 as an internal standard. The precursor to product ion transition for unlabeled D-mannose was m/z 179 → 59, while for the fully labeled internal standard it was m/z 185 → 92.[4] For this compound, one would expect to see a precursor ion at m/z 180 and a fragmentation pattern that would depend on whether the C-2 carbon is retained in the product ion.

Metabolic Pathways

D-Mannose is a crucial monosaccharide in several metabolic pathways. Upon entering a cell, it is phosphorylated by hexokinase to form mannose-6-phosphate. From there, it can either be isomerized to fructose-6-phosphate and enter glycolysis or be converted to mannose-1-phosphate, which is a precursor for the synthesis of activated mannose donors used in glycosylation.

Mannose Metabolism and Entry into Glycolysis

This pathway illustrates the initial steps of D-Mannose metabolism and its conversion to a glycolytic intermediate.

Role in N-Linked Glycosylation

D-Mannose is a fundamental component of the precursor oligosaccharide (Glc3Man9GlcNAc2) that is transferred to asparagine residues of nascent proteins in the endoplasmic reticulum. This diagram outlines the initial steps of this process.

Experimental Protocols (Generalized)

Synthesis of 13C-Labeled Monosaccharides

Representative Method: Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose, making it suitable for introducing a 13C label at the C-1 position. To label the C-2 position, a different starting material or a multi-step enzymatic and chemical synthesis would be required. A general representation of introducing a label at C-1 is as follows:

-

Cyanohydrin Formation: A starting aldose (e.g., D-arabinose to produce D-glucose and D-mannose) is reacted with a labeled cyanide source (e.g., K13CN) to form a mixture of two epimeric cyanohydrins.

-

Hydrolysis: The cyanohydrin mixture is hydrolyzed to the corresponding aldonic acids.

-

Lactonization: The aldonic acids are converted to their respective γ-lactones upon heating.

-

Reduction: The separated lactones are reduced to the desired aldoses. For instance, the reduction of D-gluconolactone-1-13C yields D-glucose-1-13C.

Metabolic Labeling:

An alternative approach involves metabolic labeling, where microorganisms are cultured in a medium containing a 13C-labeled precursor, such as [13C]-glucose. The desired labeled monosaccharide can then be isolated from the cellular components.[5]

Purification

Purification of isotopically labeled monosaccharides typically involves chromatographic techniques.

-

Initial Purification: Following synthesis, the reaction mixture is often neutralized and desalted.

-

Column Chromatography: Techniques such as silica gel chromatography or ion-exchange chromatography are used to separate the desired labeled monosaccharide from unreacted starting materials, reagents, and byproducts.

-

High-Performance Liquid Chromatography (HPLC): For high-purity applications, reversed-phase or normal-phase HPLC is employed as a final purification step.

Analysis

The identity, purity, and isotopic enrichment of this compound are confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: To confirm the overall structure and anomeric purity.

-

13C NMR: To verify the position of the 13C label and determine the isotopic enrichment.

-

-

Mass Spectrometry (MS):

-

Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to determine the molecular weight and confirm the mass shift due to the isotopic label. High-resolution mass spectrometry can provide an accurate mass measurement.

-

-

Purity Analysis:

-

HPLC: To assess chemical purity.

-

Elemental Analysis: To confirm the elemental composition.

-

Conclusion

This compound is a valuable tool for researchers in the fields of metabolism, glycobiology, and drug development. While specific experimental data for this isotopologue is not extensively documented, a comprehensive understanding of its properties and behavior can be inferred from the data available for unlabeled D-Mannose and its other isotopic variants. The metabolic pathways and generalized experimental protocols outlined in this guide provide a foundational understanding for the application of this compound in scientific research. As the use of stable isotope tracers continues to grow, it is anticipated that more specific data for compounds like this compound will become available, further enhancing their utility in elucidating complex biological processes.

References

- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. omicronbio.com [omicronbio.com]

- 4. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Synthesis and Purification of D-Mannose-13C-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of D-Mannose-13C-2, a stable isotope-labeled sugar crucial for metabolic research and drug development. The primary route detailed is the chemical epimerization of the more readily available D-Glucose-13C-2, followed by robust purification protocols.

Synthesis of this compound via C-2 Epimerization of D-Glucose-13C-2

The most common and economically viable method for preparing this compound is through the C-2 epimerization of D-Glucose-13C-2. This reaction is typically catalyzed by molybdate ions in an aqueous solution.[1][2] The mechanism involves the formation of a complex between the molybdate and the hydroxyl groups at the C-1, C-2, C-3, and C-4 positions of the glucose molecule. This is followed by a rearrangement of the carbon skeleton, specifically a 1,2 carbon shift, leading to the inversion of the stereochemistry at the C-2 position to yield D-mannose.[3][4]

Experimental Protocol: Molybdate-Catalyzed Epimerization

This protocol is a synthesized methodology based on established principles of molybdate-catalyzed glucose epimerization.

Materials:

-

D-Glucose-13C-2

-

Deionized water

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for neutralization)

Procedure:

-

Prepare an aqueous solution of D-Glucose-13C-2. The concentration can range from a dilute solution up to 55%, depending on the scale of the reaction.[5]

-

Add the molybdate catalyst. A typical catalyst loading is around 0.1% (w/w) relative to the glucose.[2]

-

Adjust the pH of the solution to the optimal range for epimerization, which is typically acidic (pH 2.0-3.0).[5]

-

Maintain the reaction at this temperature for several hours (typically 3-8 hours). The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).[2] The equilibrium mixture generally contains D-glucose and D-mannose in a ratio of approximately 3:1.[2][3]

-

After the reaction reaches equilibrium, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a suitable base, such as sodium hydroxide.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The purification of this compound from the reaction mixture, which primarily contains unreacted D-Glucose-13C-2, is a critical step. A combination of chromatographic separation and crystallization is typically employed to achieve high purity.

Chromatographic Separation

HPLC is an effective method for separating D-mannose from D-glucose. The use of a strong cation exchange resin in its sodium (Na+) or calcium (Ca2+) form is a common strategy.[6][7]

Experimental Protocol: HPLC Separation

Instrumentation and Columns:

-

Preparative HPLC system

-

Column packed with a strong cation exchange resin (e.g., Lewatit MDS 1368 Na)[7]

Mobile Phase:

-

Deionized water

Procedure:

-

Filter the neutralized reaction mixture to remove any solid impurities.

-

Inject the crude mixture onto the preparative HPLC column.

-

Elute the sugars with deionized water at an elevated temperature (e.g., 62.5°C) to improve separation efficiency.[6][8]

-

Monitor the elution profile using a refractive index (RI) detector.

-

Collect the fractions corresponding to the this compound peak.

-

Pool the mannose-rich fractions.

Crystallization

Crystallization is the final step to obtain high-purity this compound.

Experimental Protocol: Crystallization

Materials:

-

Mannose-rich fractions from HPLC

-

Methanol

-

Isopropyl alcohol

-

Seed crystals of D-mannose (optional)

Procedure:

-

Concentrate the pooled mannose-rich fractions under reduced pressure to obtain a thick syrup.

-

Dissolve the syrup in a minimal amount of warm methanol.

-

Slowly add isopropyl alcohol to the methanol solution to induce crystallization. A mixture of methyl and isopropyl alcohols is effective for crystallizing mannose.

-

If available, add seed crystals of D-mannose to promote crystallization.

-

Allow the solution to stand at a cool temperature (e.g., 4°C) for several hours to days to facilitate crystal growth.

-

Collect the crystals by filtration.

-

Wash the crystals with a cold mixture of methanol and isopropyl alcohol.

-

Dry the crystals under vacuum to obtain pure this compound.

Diagram of the Purification Workflow:

Caption: Workflow for the purification of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Synthesis Reaction Parameters and Yields

| Parameter | Value | Reference |

| Catalyst | Molybdate (e.g., Ammonium Molybdate) | [1][2] |

| Optimal pH | 2.0 - 3.0 | [5] |

| Reaction Temperature | 90 - 100 °C | [2][5] |

| Reaction Time | 3 - 8 hours | [2] |

| Mannose Yield (at equilibrium) | ~25 - 32.5% | [2][5] |

| Mannose Selectivity | Up to 94% | [9] |

Table 2: Purification Parameters

| Parameter | Value | Reference |

| Chromatography Stationary Phase | Strong Cation Exchanger (Na+ form) | [6][7] |

| Chromatography Mobile Phase | Deionized Water | [6] |

| Chromatography Temperature | ~62.5 °C | [6][8] |

| Crystallization Solvents | Methanol / Isopropyl Alcohol |

Table 3: 13C NMR Chemical Shifts for D-Mannose (in D2O)

| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) | Reference |

| C1 | 95.5 | 95.2 | [10] |

| C2 | 72.2 | 72.7 | [10] |

| C3 | 71.7 | 74.5 | [10] |

| C4 | 68.4 | 68.1 | [10] |

| C5 | 73.9 | 77.6 | [10] |

| C6 | 62.5 | 62.5 | [10] |

Note: The chemical shift for the 13C-2 labeled carbon will be significantly enhanced in the NMR spectrum, confirming the position of the isotope.

Application in Metabolic Pathway Tracing

This compound is a valuable tracer for studying mannose metabolism and its role in glycosylation pathways. The 13C label allows researchers to follow the fate of the mannose molecule as it is incorporated into various biomolecules.

Diagram of a Simplified Mannose Metabolic Pathway:

References

- 1. ijerd.com [ijerd.com]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. researchgate.net [researchgate.net]

- 4. A mechanism for the selective epimerization of the glucose mannose pair by Mo-based compounds: towards catalyst optimization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The catalytic epimerization of glucose to mannose over an organic–inorganic hybrid based on Keggin-type phosphomolybdate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. Investigation of Glucose and Mannose Separation by HPLC Method | Alavi Talab | European Online Journal of Natural and Social Sciences [european-science.com]

- 9. The catalytic epimerization of glucose to mannose over an organic–inorganic hybrid based on Keggin-type phosphomolybdate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. omicronbio.com [omicronbio.com]

The Isotopic Signature of Mannose: A Technical Guide to the Natural Abundance of ¹³C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural abundance of the stable carbon isotope, ¹³C, in mannose. For researchers in drug development and various scientific fields, understanding the isotopic composition of naturally occurring molecules like mannose is crucial for metabolic studies, authentication of natural products, and elucidation of biochemical pathways. This document provides a comprehensive overview of the ¹³C natural abundance in mannose, detailed experimental protocols for its determination, and a discussion of the underlying principles.

Introduction to ¹³C Natural Abundance

Carbon, the fundamental element of life, exists primarily as two stable isotopes: the highly abundant ¹²C and the much rarer ¹³C. The natural abundance of ¹³C is approximately 1.1% of all carbon atoms. This slight variation in mass, due to an extra neutron in the ¹³C nucleus, leads to subtle differences in the physicochemical properties of molecules, resulting in isotopic fractionation during biological and chemical processes.

The ¹³C content of a substance is typically expressed as a delta value (δ¹³C) in parts per thousand (‰ or per mil) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. The formula for calculating δ¹³C is as follows:

δ¹³C (‰) = [ (¹³C/¹²C)sample / (¹³C/¹²C)standard - 1 ] * 1000

A more positive δ¹³C value indicates a higher abundance of ¹³C in the sample compared to the standard, while a more negative value signifies a lower abundance.

Natural Abundance of ¹³C in Mannose

Mannose, a C-2 epimer of glucose, is a monosaccharide found in a wide variety of natural sources, including plants, fungi, and bacteria. The δ¹³C value of mannose, like other carbohydrates, is primarily influenced by the photosynthetic pathway of the source organism.

Data Summary: δ¹³C Values of Mannose and Related Carbohydrates

| Source Organism Type | Photosynthetic Pathway | Typical δ¹³C Range of Bulk Carbohydrates (‰) | Inferred δ¹³C Range for Mannose (‰) |

| Most terrestrial plants (e.g., trees, wheat, rice) | C3 | -24 to -34 | -24 to -34 |

| Tropical grasses (e.g., corn, sugarcane) | C4 | -10 to -16 | -10 to -16 |

| Succulents, some epiphytes | CAM | -10 to -28 | -10 to -28 |

| Fungi (heterotrophic) | N/A | Variable, reflects the δ¹³C of the substrate | Dependent on the carbon source |

| Bacteria (heterotrophic) | N/A | Variable, reflects the δ¹³C of the substrate | Dependent on the carbon source |

Note: The δ¹³C values for mannose from heterotrophic organisms like fungi and bacteria will largely depend on the isotopic composition of the organic matter they consume as a carbon source.

Signaling Pathways and Metabolic Significance

The isotopic composition of mannose within an organism is a direct reflection of the metabolic pathways involved in its synthesis and transformation. Understanding these pathways is critical for interpreting δ¹³C data.

Experimental Protocols for Determining ¹³C Natural Abundance in Mannose

The primary analytical technique for determining the natural abundance of stable isotopes is Isotope Ratio Mass Spectrometry (IRMS) . For compound-specific isotope analysis (CSIA) of individual monosaccharides like mannose, IRMS is typically coupled with a separation technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Workflow for Isotope Ratio Mass Spectrometry Analysis

Detailed Methodologies

1. Sample Preparation and Hydrolysis

-

Objective: To liberate individual monosaccharides from complex carbohydrates (e.g., mannans, glycoproteins).

-

Protocol:

-

Obtain a representative sample of the source material (e.g., 100 mg of dried plant leaf).

-

Homogenize the sample to a fine powder.

-

Perform acid hydrolysis by treating the sample with a known concentration of acid (e.g., 2M trifluoroacetic acid) at an elevated temperature (e.g., 100°C) for a defined period (e.g., 4 hours).

-

Neutralize the hydrolysate with a suitable base (e.g., ammonium hydroxide).

-

Remove any precipitate by centrifugation.

-

The supernatant containing the monosaccharides is then collected for purification.

-

2. Monosaccharide Purification

-

Objective: To isolate the monosaccharide fraction from other components of the hydrolysate.

-

Protocol:

-

Pass the supernatant through a series of ion-exchange columns (e.g., Dowex 50W-X8 and Dowex 1-X8) to remove interfering charged molecules.

-

Collect the neutral eluate containing the monosaccharides.

-

Lyophilize the eluate to obtain a dry powder of the purified monosaccharides.

-

3. Derivatization for Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

-

Objective: To convert the non-volatile monosaccharides into volatile derivatives suitable for GC analysis. A common method is the preparation of alditol acetates.

-

Protocol:

-

Reduction: Dissolve the dried monosaccharide sample in a solution of sodium borohydride (NaBH₄) in ammonia to reduce the sugars to their corresponding alditols.

-

Acetylation: Acetylate the alditols by reacting them with acetic anhydride in the presence of a catalyst (e.g., 1-methylimidazole).

-

Extraction: Extract the resulting alditol acetate derivatives into an organic solvent (e.g., dichloromethane).

-

Wash the organic phase with water to remove any remaining reagents.

-

Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent to obtain the purified alditol acetate derivatives.

-

4. Isotope Ratio Mass Spectrometry Analysis

-

Instrumentation: A gas chromatograph (GC) or liquid chromatograph (LC) coupled to a combustion or oxidation interface, which is then connected to an isotope ratio mass spectrometer.

-

GC-C-IRMS Protocol:

-

Inject the derivatized sample into the GC. The different monosaccharide derivatives will be separated based on their volatility and interaction with the GC column.

-

As each compound elutes from the GC column, it passes through a combustion reactor (typically a ceramic tube containing copper oxide heated to ~950°C). This quantitatively converts the organic carbon into CO₂ gas.

-

The CO₂ gas is then introduced into the ion source of the IRMS.

-

The IRMS separates the ions based on their mass-to-charge ratio (m/z 44 for ¹²CO₂ and m/z 45 for ¹³CO₂) and measures their respective abundances.

-

-

LC-IRMS Protocol:

-

Inject the purified (underivatized) monosaccharide sample into the LC.

-

The separated monosaccharides eluting from the LC column are passed through an interface where they are oxidized to CO₂ using a chemical oxidant (e.g., persulfate) at high temperature.

-

The resulting CO₂ is then introduced into the IRMS for isotopic analysis.

-

5. Data Analysis and Calibration

-

The measured isotope ratios are compared to those of a calibrated reference gas (CO₂) that is introduced into the IRMS intermittently.

-

Working standards with known δ¹³C values (e.g., certified reference materials of sugars) are analyzed alongside the samples to ensure accuracy and to correct for any instrumental drift.

-

The final δ¹³C values for mannose are reported relative to the VPDB standard.

Conclusion

The natural abundance of ¹³C in mannose provides a powerful tool for researchers across various scientific disciplines. By understanding the principles of isotopic fractionation and employing robust analytical techniques such as GC-C-IRMS and LC-IRMS, it is possible to trace the origin and metabolic fate of this important monosaccharide. The methodologies outlined in this guide provide a framework for obtaining accurate and reliable δ¹³C data for mannose, thereby facilitating advancements in fields ranging from drug development to ecology and food science.

A Technical Guide to D-Mannose-2-13C: Applications in Metabolic Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Mannose-2-13C, a stable isotope-labeled monosaccharide, for its application in advanced research and development. This document details its chemical properties, its central role in metabolic flux analysis, relevant signaling pathways, and comprehensive experimental methodologies.

Core Properties of D-Mannose-2-13C

D-Mannose-2-13C is a derivative of D-Mannose where the carbon atom at the second position is replaced with a ¹³C isotope. This non-radioactive, stable isotope makes it a powerful tool for tracing the metabolic fate of mannose in biological systems using mass spectrometry-based techniques.

| Property | Value | Citation |

| CAS Number | 70849-16-0 | |

| Molecular Formula | ¹³CC₅H₁₂O₆ | |

| Molecular Weight | 181.15 g/mol |

Metabolic Fate and Significance of D-Mannose

D-mannose is a C-2 epimer of glucose and plays a crucial role in various physiological processes, most notably in protein glycosylation. Upon entering a cell, D-mannose is phosphorylated by hexokinase to form mannose-6-phosphate. This intermediate can then enter two primary metabolic routes: it can be converted to fructose-6-phosphate by phosphomannose isomerase to enter glycolysis, or it can be utilized in the synthesis of nucleotide sugars for glycosylation.

Stable isotope labeling with D-Mannose-2-13C allows researchers to quantitatively trace these metabolic pathways, providing critical insights into cellular metabolism in both healthy and diseased states.

Key Signaling Pathways Influenced by D-Mannose

Recent research has highlighted the role of D-mannose in modulating critical cellular signaling pathways, opening avenues for therapeutic interventions.

PI3K/Akt/mTOR Signaling

D-mannose has been shown to regulate hepatocyte lipid metabolism through the PI3K/Akt/mTOR signaling pathway, suggesting its potential in ameliorating conditions like hepatic steatosis.[1] Furthermore, studies have indicated that D-mannose can inhibit adipogenic differentiation by antagonizing this pathway.

TGF-β Signaling in T-Cell Regulation

In the context of immunology, D-mannose has been demonstrated to induce the generation of regulatory T cells (Tregs) from naive CD4+ T cells. This is achieved by promoting the activation of the latent form of TGF-β, a critical cytokine in immune regulation. This process involves integrin αvβ8 and the generation of reactive oxygen species (ROS).

Experimental Protocols and Workflows

The primary application of D-Mannose-2-13C is in ¹³C-Metabolic Flux Analysis (¹³C-MFA). This powerful technique allows for the quantification of intracellular metabolic fluxes.

General Experimental Workflow for ¹³C-MFA using D-Mannose-2-13C

A typical ¹³C-MFA experiment involves several key stages, from experimental design to data analysis.

Detailed Protocol: Analysis of D-Mannose-2-13C Incorporation into N-glycans

This protocol outlines the key steps for analyzing the incorporation of D-Mannose-2-13C into glycoproteins, a common application for studying glycosylation dynamics.

1. Cell Culture and Labeling:

-

Culture cells of interest to the desired confluency.

-

Replace the standard culture medium with a medium containing D-Mannose-2-13C at a defined concentration. The concentration and labeling duration should be optimized based on the experimental goals.

-

Include a control group cultured with unlabeled D-mannose.

2. Glycoprotein Extraction and Digestion:

-

Harvest the cells and lyse them to extract total protein.

-

Reduce and alkylate the protein disulfide bonds. A common method involves using dithiothreitol (DTT) followed by iodoacetamide (IAA).

-

Perform enzymatic digestion of the glycoproteins, typically using trypsin, to generate glycopeptides.

3. N-glycan Release:

-

Release the N-linked glycans from the glycopeptides using the enzyme PNGase F.

4. Glycan Purification:

-

Purify the released glycans from peptides and other contaminants. Solid-phase extraction (SPE) with a graphitized carbon stationary phase is a commonly used method.

5. Mass Spectrometry Analysis:

-

Analyze the purified glycans using mass spectrometry, such as MALDI-TOF MS or LC-ESI-MS.

-

The mass shift corresponding to the incorporation of ¹³C atoms will be detected. The isotopic distribution will provide information on the extent of D-Mannose-2-13C incorporation into different glycan structures.

6. Data Analysis:

-

Process the mass spectrometry data to identify the different glycan structures and quantify the relative abundance of their labeled and unlabeled forms.

-

This data can be used to calculate the rate of glycan biosynthesis and turnover.

| Step | Key Reagents/Equipment | Purpose |

| Cell Labeling | D-Mannose-2-13C, cell culture reagents | Introduce the stable isotope into cellular metabolism. |

| Protein Digestion | DTT, Iodoacetamide, Trypsin | Prepare glycoproteins for glycan release. |

| N-glycan Release | PNGase F | Enzymatically cleave N-glycans from peptides. |

| Purification | Solid-Phase Extraction (e.g., graphitized carbon) | Isolate glycans for analysis. |

| Analysis | MALDI-TOF or LC-ESI Mass Spectrometer | Separate and detect glycans based on mass-to-charge ratio. |

| Data Interpretation | Specialized software for glycomics | Identify glycan structures and quantify isotopic enrichment. |

This guide provides a foundational understanding of D-Mannose-2-13C and its applications. For specific experimental designs, further optimization and consultation of detailed research articles are recommended.

References

Stability and Storage of D-Mannose-13C-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for D-Mannose-13C-2, an isotopically labeled monosaccharide crucial for metabolic research and drug development. Ensuring the integrity of this compound is paramount for obtaining accurate and reproducible experimental results. This document outlines best practices for storage, handling, and stability assessment.

Core Stability and Storage Parameters

This compound, like its unlabeled counterpart, is a stable carbohydrate when stored under appropriate conditions. However, exposure to adverse conditions such as high humidity, elevated temperatures, and light can lead to degradation. The primary stability concerns for monosaccharides include isomerization, oxidation, and non-enzymatic browning. The introduction of a ¹³C isotope at the C-2 position does not significantly alter the chemical stability of the molecule under standard storage conditions.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets for isotopically labeled and unlabeled D-Mannose.

| Parameter | Condition | Rationale |

| Temperature | Room Temperature (20-25°C) | Prevents degradation associated with high temperatures.[1] |

| Humidity | Dry environment; Store with desiccant | Minimizes water absorption, which can lead to hydrolysis and microbial growth.[1] |

| Light | Protect from light; Store in an opaque container | Prevents light-catalyzed degradation.[1] |

| Atmosphere | Tightly sealed container | Prevents oxidation and contamination. |

Shelf Life

The shelf life of solid this compound is expected to be comparable to that of unlabeled D-Mannose, which is typically around 3 years from the date of manufacture when stored under the recommended conditions.[2][3] For solutions, it is advised to prepare them fresh. If storage is necessary, stock solutions should be aliquoted and stored in tightly sealed vials at -20°C or -80°C for up to one month to minimize degradation and repeated freeze-thaw cycles.[4]

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a method for assessing the stability of this compound under various environmental conditions using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a common and sensitive method for the quantification of monosaccharides.[5][6][7]

Objective

To determine the degradation rate and identify potential degradation products of this compound under accelerated stability testing conditions (e.g., elevated temperature and humidity).

Materials

-

This compound (solid powder)

-

HPLC-grade water and acetonitrile

-

Formic acid

-

Environmental chamber

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a C18 column

-

Mass spectrometer

Procedure

-

Sample Preparation:

-

Accurately weigh samples of this compound into separate, appropriate containers.

-

Place the samples in an environmental chamber under controlled conditions (e.g., 40°C and 75% relative humidity for accelerated testing).

-

-

Time Points:

-

Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

-

Analysis:

-

At each time point, dissolve a precisely weighed amount of the this compound sample in HPLC-grade water to create a stock solution of known concentration.

-

Prepare a series of calibration standards from a freshly opened this compound reference standard.

-

Analyze the samples and standards by HPLC-MS.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Column: C18 reverse-phase column.

-

Detection: Mass spectrometer set to monitor the mass-to-charge ratio (m/z) of this compound and any potential degradation products.

-

-

-

Data Analysis:

-

Quantify the concentration of this compound in each sample by comparing its peak area to the calibration curve.

-

Calculate the percentage of degradation at each time point relative to the initial concentration (time 0).

-

Analyze the chromatograms for the appearance of new peaks, which may indicate degradation products.

-

Visualizing Experimental and Biological Pathways

Experimental Workflow for Stability Testing

The following diagram illustrates the workflow for the stability assessment of this compound.

D-Mannose Modulated Signaling Pathway

Recent research has shown that D-mannose can promote the degradation of isocitrate dehydrogenase 2 (IDH2), a key metabolic enzyme, through the ubiquitin-proteasome pathway.[8] This is achieved by upregulating the E3 ligase RNF185, which targets IDH2 for ubiquitination and subsequent degradation.[8]

References

- 1. D-Mannose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-6567-0.25 [isotope.com]

- 2. tahomadispensary.com [tahomadispensary.com]

- 3. activkare.com [activkare.com]

- 4. abmole.com [abmole.com]

- 5. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-mannose promotes the degradation of IDH2 through upregulation of RNF185 and suppresses breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isotopic Labeling Patterns in D-Mannose-13C-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected isotopic labeling patterns derived from D-Mannose-13C-2, a stable isotope-labeled sugar critical for metabolic flux analysis. This document outlines the metabolic fate of the 13C label, offers a generalized experimental protocol for tracer studies, and discusses the application of this technique in metabolic research, particularly in oncology.

Introduction to this compound and Isotopic Tracing

D-Mannose is a C-2 epimer of glucose that plays a crucial role in human metabolism, most notably in the glycosylation of proteins.[1] While cells can synthesize mannose from glucose, extracellular mannose is also taken up and incorporated into various metabolic pathways.[1][2] Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules through complex biochemical networks.[3] By replacing a specific carbon atom (12C) with its heavier, non-radioactive isotope (13C), researchers can track the journey of that carbon atom through downstream metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

This compound is a D-Mannose molecule where the carbon atom at the second position is labeled with 13C.[4] Tracing this specific isotopologue allows for the precise investigation of pathways involving mannose, providing high-resolution insights into glycolysis, the pentose phosphate pathway (PPP), and the biosynthesis of glycan precursors.

The Metabolic Fate of this compound

Once transported into the cell, this compound is rapidly phosphorylated by hexokinase (HK) to form Mannose-6-phosphate (M6P)-13C-2 . This is a key branch point from which the 13C label can be directed into two primary pathways: central carbon metabolism or glycan biosynthesis.[1][2]

-

Entry into Central Carbon Metabolism: The enzyme Mannose Phosphate Isomerase (MPI) converts M6P-13C-2 into Fructose-6-phosphate (F6P)-13C-2 .[1] The 13C label remains at the C-2 position. From here, F6P-13C-2 enters the mainstream glycolytic pathway, leading to the labeling of all subsequent downstream metabolites.

-

Entry into Glycosylation Pathways: Alternatively, M6P-13C-2 can be converted by Phosphomannomutase (PMM2) into Mannose-1-phosphate (M1P)-13C-2.[2] This is subsequently activated to GDP-Mannose-13C-2 , the primary donor molecule for the mannosylation of proteins and lipids. This pathway ensures the direct incorporation of the labeled mannose into glycoconjugates.

The diagram below illustrates the primary metabolic routes for this compound upon entering a cell.

References

An In-depth Technical Guide to Metabolic Flux Analysis Using Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique for elucidating the rates (fluxes) of metabolic reactions within a biological system.[1] By tracking the path of stable isotope-labeled nutrients, such as carbon-13 (¹³C) or nitrogen-15 (¹⁵N), through metabolic networks, MFA provides a quantitative snapshot of cellular physiology.[1] This methodology has become indispensable in fields ranging from metabolic engineering to biomedical research, offering critical insights into the metabolic reprogramming that underlies various disease states, including cancer.[2] For drug development professionals, MFA is instrumental in identifying novel therapeutic targets and understanding the metabolic effects of drug candidates.

The core principle of MFA involves introducing a substrate labeled with a stable isotope into a cell culture or in vivo model. As the cells metabolize this substrate, the isotope becomes incorporated into various downstream metabolites. The distribution of these isotopes within the metabolic network is then measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] Finally, computational models are employed to translate these isotopic labeling patterns into a comprehensive map of metabolic fluxes.

Core Principles of Isotope Tracing

Stable isotopes are non-radioactive variants of elements that contain a different number of neutrons. For instance, ¹³C is a stable isotope of carbon with seven neutrons, in contrast to the more abundant ¹²C, which has six. Because of their difference in mass, metabolites containing ¹³C can be distinguished from their unlabeled counterparts by mass spectrometry.

When a ¹³C-labeled substrate, such as [U-¹³C]-glucose (where "U" indicates that all six carbon atoms are ¹³C), is introduced to cells, it enters central carbon metabolism. As it is broken down through pathways like glycolysis and the tricarboxylic acid (TCA) cycle, the ¹³C atoms are incorporated into various intermediary and downstream metabolites. The specific pattern of ¹³C labeling in these metabolites, known as their mass isotopomer distribution (MID), is directly dependent on the relative activities of the different metabolic pathways. By measuring the MIDs of key metabolites, researchers can infer the fluxes through the interconnected reactions of the metabolic network.

Experimental Workflow

The successful implementation of a metabolic flux analysis experiment requires careful planning and execution of several key steps, from experimental design to data analysis.

Detailed Experimental Protocols

Cell Culturing with Isotopic Tracers

-

Cell Seeding and Growth : Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling. Culture cells in a standard growth medium until they reach the desired confluency (typically 50-70%).

-

Isotope Labeling Medium Preparation : Prepare a labeling medium that is identical to the standard growth medium but with the unlabeled primary carbon source (e.g., glucose) replaced with its stable isotope-labeled counterpart (e.g., [U-¹³C]-glucose).

-

Initiation of Labeling : Aspirate the standard growth medium from the cell culture plates and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Immediately add the pre-warmed isotopic labeling medium to the cells.

-

Incubation : Incubate the cells in the labeling medium for a predetermined duration. The length of incubation depends on the metabolic pathways of interest and the time required to reach isotopic steady state.

Sample Quenching and Metabolite Extraction

Rapidly halting all enzymatic activity is critical to accurately capture the metabolic state of the cells.

-

Quenching :

-

For adherent cells, rapidly aspirate the labeling medium.

-

Immediately add a cold quenching solution, such as 80% methanol, pre-chilled to -80°C.

-

Alternatively, liquid nitrogen can be poured directly onto the culture plate to flash-freeze the cells.

-

-

Metabolite Extraction :

-

After quenching, scrape the cells in the presence of the cold extraction solvent (e.g., 80% methanol).

-

Transfer the cell suspension to a microcentrifuge tube.

-

Lyse the cells by probe sonication or bead beating.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

Analytical Techniques

The isotopic labeling of metabolites is most commonly measured by mass spectrometry or NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization : Evaporate the metabolite extract to dryness under a stream of nitrogen gas. Re-suspend the dried metabolites in a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to increase their volatility for gas chromatography.

-

GC Separation : Inject the derivatized sample into a gas chromatograph. The different metabolites will separate based on their volatility and interaction with the GC column.

-

MS Detection : As the separated metabolites elute from the GC column, they are ionized and their mass-to-charge ratio is measured by the mass spectrometer. This allows for the determination of the mass isotopomer distribution for each metabolite.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

LC Separation : Inject the metabolite extract into a liquid chromatograph. Metabolites are separated based on their physicochemical properties as they pass through the LC column.

-

MS Detection : The eluting metabolites are ionized (e.g., by electrospray ionization) and their mass-to-charge ratios are determined by the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : The metabolite extract is typically dried and then re-suspended in a deuterated solvent.

-

NMR Data Acquisition : The sample is placed in a strong magnetic field, and radiofrequency pulses are applied to excite the atomic nuclei. The resulting signals are detected and converted into an NMR spectrum.

-

Spectral Analysis : The chemical shifts and coupling patterns in the NMR spectrum provide information about the structure of the metabolites and the position of the isotopic labels.[3]

Data Presentation: Quantitative Metabolic Fluxes

The output of an MFA study is a quantitative map of metabolic fluxes. This data is often presented in tables to facilitate comparison between different experimental conditions.

Table 1: Central Carbon Metabolism Fluxes in a Cancer Cell Line vs. a Non-cancerous Cell Line

| Metabolic Flux | Cancer Cell Line (nmol/10^6 cells/hr) | Non-cancerous Cell Line (nmol/10^6 cells/hr) |

| Glucose Uptake | 150.2 ± 12.5 | 45.8 ± 5.1 |

| Glycolysis (Glucose -> Pyruvate) | 135.7 ± 11.3 | 40.2 ± 4.5 |

| Lactate Secretion | 120.9 ± 10.1 | 15.3 ± 2.2 |

| Pentose Phosphate Pathway | 14.5 ± 2.1 | 5.6 ± 0.8 |

| Pyruvate Dehydrogenase | 10.8 ± 1.5 | 24.9 ± 3.1 |

| TCA Cycle (Citrate Synthase) | 25.3 ± 3.2 | 35.1 ± 4.0 |

Note: The values presented are hypothetical and for illustrative purposes.

Table 2: Relative Fluxes Through Anaplerotic Pathways

| Anaplerotic Flux | Cancer Cell Line (Relative to Citrate Synthase Flux) | Non-cancerous Cell Line (Relative to Citrate Synthase Flux) |

| Pyruvate Carboxylase | 0.6 ± 0.1 | 0.2 ± 0.05 |

| Glutaminolysis | 0.8 ± 0.15 | 0.4 ± 0.08 |

Note: The values presented are hypothetical and for illustrative purposes.

Visualization of Metabolic Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex relationships in MFA.

Glycolysis and Pentose Phosphate Pathway

Tricarboxylic Acid (TCA) Cycle

Conclusion

Metabolic flux analysis using stable isotopes is a cornerstone of modern metabolic research. Its ability to provide quantitative insights into the intricate workings of cellular metabolism makes it an invaluable tool for academic researchers and drug development professionals alike. By carefully designing and executing isotope tracing experiments and leveraging powerful analytical and computational tools, scientists can uncover the metabolic dependencies of diseases and identify promising new avenues for therapeutic intervention. As the technology continues to evolve, MFA is poised to play an increasingly important role in advancing our understanding of biology and medicine.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

D-Mannose as a C-2 Epimer of D-Glucose: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannose, a C-2 epimer of D-glucose, presents a fascinating case of stereoisomerism with profound implications for cellular metabolism, signaling, and therapeutic potential. While differing only in the orientation of a single hydroxyl group, this subtle structural variance dictates distinct metabolic fates and cellular responses. This technical guide provides a comprehensive exploration of the core biochemical and signaling differences between D-mannose and D-glucose. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these monosaccharides. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, offering insights into the unique properties of D-mannose and its potential applications.

Introduction: The Significance of C-2 Epimerization

D-Mannose and D-glucose are aldohexoses with the same chemical formula (C6H12O6) but differ in their three-dimensional structure.[1] Specifically, they are C-2 epimers, meaning the hydroxyl group at the second carbon atom is oriented differently.[2] In D-glucose, the C-2 hydroxyl group is in the equatorial position in its stable chair conformation, whereas in D-mannose, it is in the axial position. This seemingly minor stereochemical difference has significant consequences for their recognition by transporters and enzymes, leading to distinct metabolic pathways and cellular signaling events.

While D-glucose is the primary fuel for most organisms, D-mannose plays crucial roles in glycosylation and has emerged as a modulator of various cellular processes, including immune responses and cancer metabolism.[3] Understanding the fundamental differences in how cells handle these two monosaccharides is critical for harnessing the therapeutic potential of D-mannose.

Comparative Metabolism of D-Mannose and D-Glucose

The metabolic divergence of D-mannose and D-glucose begins at the point of cellular uptake and initial phosphorylation. While both are transported into cells by Glucose Transporters (GLUTs), the affinity for these transporters varies.[4]

Cellular Uptake

Glucose is efficiently transported by various GLUT isoforms. D-mannose can also be transported by GLUTs, but generally with a lower affinity.[5] This difference in transport efficiency can lead to lower intracellular concentrations of mannose compared to glucose, even when present at similar extracellular concentrations.

Intracellular Phosphorylation and Entry into Glycolysis

Once inside the cell, both monosaccharides are phosphorylated by hexokinase (HK). However, the subsequent steps in their metabolic pathways differ significantly:

-

D-Glucose: Hexokinase phosphorylates D-glucose to glucose-6-phosphate (G6P), which directly enters glycolysis.

-

D-Mannose: Hexokinase phosphorylates D-mannose to mannose-6-phosphate (M6P). M6P cannot directly enter the glycolytic pathway. Instead, it is isomerized by phosphomannose isomerase (PMI) to fructose-6-phosphate (F6P), which is an intermediate in glycolysis.[6]

This additional enzymatic step for D-mannose to enter glycolysis is a critical control point in its metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data comparing the metabolism and effects of D-mannose and D-glucose.

| Enzyme | Substrate | Km (mM) | Vmax (relative to D-Glucose) | Source |

| Hexokinase (Rat Brain) | D-Glucose | 0.04 | 1.0 | [7] |

| D-Mannose | 0.05 | 0.8 | [7] | |

| Phosphomannose Isomerase | Mannose-6-Phosphate | ~0.04 (human PMI) | N/A | [8] |

Table 1: Comparative Enzyme Kinetics. This table highlights the kinetic parameters of key enzymes in the initial metabolism of D-glucose and D-mannose.

| Transporter | Substrate | Km (mM) | Transport Efficiency (relative to D-Glucose) | Source |

| GLUT1 | D-Glucose | 1-7 | 1.0 | [9][10] |

| D-Mannose | 20-30 | Lower | [5] | |

| SGLT4 | D-Mannose | Higher affinity than glucose | Higher than glucose | [4] |

Table 2: Hexose Transporter Specificity. This table summarizes the affinity and transport efficiency of selected glucose transporters for D-glucose and D-mannose.

Differential Signaling Pathways

Recent research has unveiled that D-mannose is not merely an alternative fuel source but also an active signaling molecule that can modulate key cellular pathways differently than D-glucose.

PI3K/Akt/mTOR Signaling

In the context of alcoholic liver disease, D-mannose has been shown to attenuate hepatic steatosis by regulating hepatocyte lipid metabolism via the PI3K/Akt/mTOR signaling pathway.[8][11][12] D-mannose supplementation was found to downregulate the alcohol-induced elevation of PI3K, as well as the phosphorylation of Akt and mTOR.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLUT, SGLT, and SWEET: Structural and mechanistic investigations of the glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]

- 7. graphviz.org [graphviz.org]

- 8. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Tracing Glycoprotein Biosynthesis with D-Mannose-13C-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-Mannose-13C-2, a stable isotope-labeled monosaccharide, for tracing the biosynthesis of glycoproteins. This powerful technique allows for the quantitative analysis of mannose incorporation into glycans, providing critical insights into glycoprotein dynamics in various biological systems. The methodologies outlined are broadly applicable in fundamental research and drug development for studying the effects of therapeutics on glycosylation pathways.

Introduction

Glycosylation is a critical post-translational modification that profoundly impacts protein folding, stability, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders of glycosylation. D-mannose is a key monosaccharide in the N-glycosylation pathway. This compound is a non-radioactive, stable isotope-labeled tracer used to metabolically label newly synthesized glycoproteins. The incorporation of the heavy isotope allows for the differentiation and quantification of newly synthesized glycoproteins from the pre-existing glycoprotein pool using mass spectrometry. The strategic placement of the 13C label at the C-2 position ensures its retention throughout the biosynthetic pathway leading to glycoproteins, while its release upon catabolism via isomerization to fructose-6-phosphate provides a clear distinction between anabolic and catabolic fates.[1]

Key Applications

-

Quantification of Glycoprotein Synthesis Rates: Determine the rate at which new glycoproteins are synthesized under specific experimental conditions.

-

Elucidation of Mannose Metabolism: Trace the metabolic fate of exogenous mannose and its contribution to the cellular mannose pool for glycosylation.[2]

-

Drug Discovery and Development: Assess the impact of novel therapeutic agents on glycoprotein biosynthesis and turnover.

-

Biomarker Discovery: Identify changes in glycoprotein synthesis associated with disease states.

Quantitative Data Summary

The following tables summarize representative quantitative data from metabolic labeling experiments. These values illustrate the utility of stable isotope labeling in determining the contribution of exogenous mannose to glycoprotein biosynthesis in different cell lines.

Table 1: Contribution of Exogenous Mannose to N-Glycan Mannose in Various Cell Lines

| Cell Line | Exogenous Mannose Concentration (µM) | Contribution of Exogenous Mannose to N-Glycan Mannose (%) |

| Control Fibroblasts | 50 | 25-30 |

| MPI-deficient Fibroblasts | 50 | 80 |

| A549 (Lung Carcinoma) | 50 | ~10 |

| 200 | ~30 | |

| HCT116 (Colon Carcinoma) | 50 | ~20 |

| 200 | ~45 | |

| PC3 (Prostate Carcinoma) | 50 | ~45 |

| 200 | ~75 |

Data adapted from studies on mannose metabolism.[2]

Table 2: Rate of Monosaccharide Incorporation into N-Glycans

| Monosaccharide | Uptake Rate (nmol/mg/h) | Incorporation into N-Glycans (nmol/mg/h) | Incorporation Efficiency (%) |

| Glucose | 10-40 | 0.1-0.4 | 0.01-0.03 |

| Mannose | 5-10 | 0.1-0.2 | 1-2 |

This table highlights the significantly higher efficiency of exogenous mannose incorporation into N-glycans compared to glucose.[2]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the general procedure for labeling glycoproteins in cultured mammalian cells with this compound.

Materials:

-

This compound

-

Cell culture medium (e.g., DMEM, glucose-free)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate Buffered Saline (PBS)

-

Cell scrapers

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Cell Culture: Culture cells to the desired confluency (typically 70-80%) in standard growth medium.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with the desired concentration of unlabeled glucose (e.g., 5 mM) and this compound. The concentration of this compound can range from physiological levels (e.g., 50 µM) to higher concentrations (e.g., 1 mM) depending on the experimental goals.[2] Add dFBS to the appropriate final concentration.

-

Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells twice with sterile PBS.

-

Add the prepared labeling medium to the cells.

-

-

Incubation: Incubate the cells for the desired period. The incubation time can be varied to study the kinetics of glycoprotein synthesis. For steady-state labeling, a 24-hour incubation is often sufficient.[2]

-

Cell Lysis:

-

After incubation, aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration using a standard protein assay.

-

-

Sample Storage: Store the protein lysate at -80°C for subsequent analysis.

Protocol 2: Glycoprotein Enrichment and Preparation for Mass Spectrometry

This protocol outlines a common method for enriching glycoproteins from a total cell lysate and preparing them for mass spectrometric analysis.

Materials:

-

Protein lysate from Protocol 1

-

Concanavalin A (Con A) sepharose beads (or other lectin affinity resins)

-

Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl2, 1 mM CaCl2, pH 7.4)

-

Elution Buffer (e.g., 0.5 M methyl-α-D-mannopyranoside in Binding/Wash Buffer)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Peptide-N-Glycosidase F (PNGase F)

-

C18 solid-phase extraction (SPE) cartridges

-

Mass spectrometry compatible solvents (e.g., acetonitrile, formic acid)

Procedure:

-

Lectin Affinity Chromatography (Glycoprotein Enrichment):

-

Equilibrate the Con A sepharose beads with Binding/Wash Buffer.

-

Incubate the protein lysate with the equilibrated beads overnight at 4°C with gentle rotation.

-

Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound glycoproteins using the Elution Buffer.

-

-

Reduction and Alkylation:

-

Add DTT to the enriched glycoprotein fraction to a final concentration of 10 mM and incubate at 56°C for 1 hour.

-

Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 45 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the concentration of the elution buffer components.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Glycopeptide Deglycosylation (Optional, for N-glycan analysis):

-

To analyze the formerly glycosylated peptides, treat the tryptic digest with PNGase F according to the manufacturer's instructions. This will cleave the N-glycans, leaving the peptide backbone for analysis.

-

-

Desalting:

-

Desalt the peptide mixture using C18 SPE cartridges.

-

Elute the peptides with a solution of acetonitrile and formic acid.

-

-

Sample Preparation for Mass Spectrometry:

-

Dry the eluted peptides in a vacuum centrifuge.

-

Reconstitute the peptides in a small volume of a suitable solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).

-

Protocol 3: Mass Spectrometry Analysis and Data Interpretation

This protocol provides a general overview of the mass spectrometry workflow for analyzing 13C-labeled glycopeptides.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nLC) system.

Procedure:

-

nLC-MS/MS Analysis:

-

Inject the prepared peptide sample onto the nLC system.

-

Separate the peptides using a reversed-phase analytical column with a gradient of increasing acetonitrile concentration.

-

Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition (DDA) mode.

-

Acquire full MS scans to detect the peptide precursor ions.

-

Select the most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

-

Acquire tandem MS (MS/MS) scans of the fragment ions.

-

-

Data Analysis:

-

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to analyze the raw mass spectrometry data.

-

Perform a database search against a relevant protein database to identify the peptides.

-

Configure the software to search for variable modifications, including the mass shift corresponding to the incorporation of 13C from this compound into mannose residues.

-

Quantify the relative abundance of the light (unlabeled) and heavy (13C-labeled) isotopic envelopes for each identified glycopeptide.

-

Calculate the fractional synthesis rate (FSR) or other relevant metrics of glycoprotein synthesis based on the ratio of heavy to light peptides over time.

-

Visualizations

Caption: Experimental workflow for tracing glycoprotein biosynthesis.

Caption: N-Glycosylation pathway showing this compound incorporation.

References

Application Notes and Protocols for D-Mannose-13C-2 in NMR Spectroscopy Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-Mannose-13C-2 in Nuclear Magnetic Resonance (NMR) spectroscopy for metabolic flux analysis and the study of cellular signaling pathways. Detailed protocols for experimental procedures are outlined to facilitate the application of this powerful isotopic tracer in research and drug development.

Introduction to this compound in NMR Spectroscopy

D-Mannose, a C-2 epimer of glucose, plays a crucial role in various biological processes, including protein glycosylation and cellular metabolism. The stable isotope-labeled this compound serves as a valuable tracer in NMR-based metabolic studies. By introducing a 13C label at the second carbon position, researchers can track the metabolic fate of mannose through various pathways, providing insights into metabolic fluxes and network rearrangements under different physiological or pathological conditions. NMR spectroscopy, with its ability to resolve atomic positions, is an ideal analytical technique for tracing the flow of 13C from this compound into downstream metabolites.

Applications in Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell. 13C-MFA, which utilizes 13C-labeled substrates like this compound, is considered the gold standard for in vivo flux quantification.

Tracing Central Carbon Metabolism

D-Mannose enters the central carbon metabolism after phosphorylation to mannose-6-phosphate, which is then isomerized to fructose-6-phosphate, an intermediate of glycolysis. By feeding cells with this compound and analyzing the 13C labeling patterns in glycolytic intermediates, TCA cycle components, and amino acids using NMR, it is possible to quantify the contribution of mannose to these central metabolic pathways.

Investigating Glycosylation Pathways

Mannose is a fundamental component of N-linked glycans. This compound can be used to trace the incorporation of mannose into glycoproteins. NMR analysis of isolated glycoproteins or released glycans can reveal the extent of mannose utilization in glycosylation, providing insights into the regulation of these pathways in health and disease.

Impact on Cellular Signaling Pathways

Recent studies have highlighted the role of D-mannose in modulating key cellular signaling pathways, which can be further investigated using this compound to link metabolic changes with signaling events.

PI3K/Akt/mTOR Pathway

D-mannose has been shown to regulate lipid metabolism in hepatocytes through the PI3K/Akt/mTOR signaling pathway.[1][2][3] In the context of alcoholic liver disease, D-mannose supplementation can attenuate hepatic steatosis by modulating this pathway.[2][3]

Caption: D-Mannose inhibits the PI3K/Akt/mTOR pathway in ethanol-treated hepatocytes.

MAPK Signaling Pathway

D-mannose has been demonstrated to inhibit the adipogenic differentiation of adipose tissue-derived stem cells by suppressing the MAPK signaling pathway.[1] This effect is potentially mediated through the upregulation of miR669b.[1]

References

- 1. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

D-Mannose-13C-2 in Mass Spectrometry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of D-Mannose-13C-2 in mass spectrometry. This stable isotope-labeled monosaccharide serves as a powerful tool for researchers in various fields, including metabolomics, glycoprotein analysis, and drug development. Its applications range from use as an internal standard for precise quantification to a tracer for metabolic flux analysis and elucidation of glycosylation pathways.

Application 1: Quantification of D-Mannose in Biological Matrices using this compound as an Internal Standard

Objective: To accurately quantify the concentration of endogenous D-mannose in biological samples, such as human serum or plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response. While the provided protocol utilizes D-Mannose-13C6, the principles and methodology are directly applicable to this compound, with adjustments for mass transitions.

Experimental Protocol

1. Materials and Reagents:

-

D-Mannose (analyte)

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human serum/plasma samples

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

2. Standard and Quality Control (QC) Sample Preparation:

-

Stock Solutions: Prepare individual stock solutions of D-mannose and this compound in water.

-

Working Standard Solutions: Serially dilute the D-mannose stock solution with a surrogate matrix (e.g., 4% BSA in PBS) to prepare calibration standards at concentrations ranging from 1 to 50 µg/mL.

-

Internal Standard Working Solution: Prepare a working solution of this compound in water.

-

QC Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the surrogate matrix.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of serum/plasma sample, standard, or QC, add 5 µL of the this compound internal standard working solution.

-

Add 100 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% formic acid in water).

-

Vortex and centrifuge again.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography:

-

Column: A column suitable for polar compound separation, such as a mixed-mode or HILIC column.

-

Mobile Phase: A gradient of water and acetonitrile with a suitable modifier like formic acid or ammonium formate.

-

Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI), typically in negative mode for underivatized sugars.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

D-Mannose: The transition will depend on the adduct formed (e.g., [M-H]⁻). For the native molecule (m/z 179.05), a characteristic fragment ion would be monitored.

-

This compound: The precursor ion will be [M+2-H]⁻ (m/z 181.05). The fragmentation pattern should be determined empirically, but a similar fragmentation pathway to the unlabeled mannose is expected, resulting in a fragment ion with a +2 Da shift if the 13C label is retained.

-

-

Data Presentation

The following table summarizes the quantitative data from a representative study using a stable isotope-labeled mannose internal standard.[1]

| Parameter | Value |

| Calibration Curve Range | 1 - 50 µg/mL |

| Linearity (r²) | > 0.99 |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Extraction Recovery | > 90% |

| Matrix Effect | Minimal (< 15% variation) |

Experimental Workflow Diagram

Caption: Workflow for the quantification of D-Mannose.

Application 2: Metabolic Labeling and Glycoprotein Analysis with this compound

Objective: To trace the incorporation of exogenous mannose into glycoproteins and to study the dynamics of glycosylation. By feeding cells with this compound, researchers can distinguish between newly synthesized glycans and the pre-existing glycoproteome. This approach is invaluable for understanding the metabolic fate of mannose and its contribution to protein glycosylation under various physiological or pathological conditions.

Experimental Protocol

1. Cell Culture and Metabolic Labeling:

-

Culture cells of interest (e.g., mammalian cell line) in standard growth medium.

-

At a desired confluency, replace the standard medium with a medium containing a known concentration of this compound. The concentration and labeling duration should be optimized based on the cell type and experimental goals. A common starting point is to replace the glucose in the medium with this compound or to supplement the medium with it.

-

Incubate the cells for a specific period (e.g., 24, 48, 72 hours) to allow for the incorporation of the labeled mannose into glycoproteins.

2. Glycoprotein Extraction and Digestion:

-

Harvest the cells and lyse them to extract total protein.

-

Quantify the protein concentration.

-

Denature the proteins and reduce and alkylate the cysteine residues.

-

Digest the glycoproteins with a protease (e.g., trypsin) to generate glycopeptides.

3. Glycopeptide Enrichment (Optional but Recommended):

-

Enrich for glycopeptides using methods such as hydrophilic interaction liquid chromatography (HILIC), lectin affinity chromatography, or chemical capture techniques to reduce sample complexity.

4. N-glycan Release and Derivatization (for glycan-centric analysis):

-

To analyze the glycans themselves, release the N-glycans from the peptides using an enzyme such as PNGase F.

-

The released glycans can be derivatized (e.g., permethylation or fluorescent labeling) to improve ionization efficiency and aid in structural analysis.

5. LC-MS/MS Analysis:

-